4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Drug Discovery CNS Penetration Physicochemical Profiling

This specialized azetidine-piperidine building block addresses the critical permeability gap inherent to simpler scaffolds (logP 0.44). With a calculated logP of 1.78, a tPSA of 32 Ų, and a metabolically stable geminal ethoxy/CF3 motif, it is precisely engineered for CNS lead optimization and fragment growing campaigns. Its 4 rotatable bonds enable induced-fit binding to plastic pockets, while the 252.28 g/mol MW stays within lead-like space. Procure this differentiated intermediate to accelerate your programs where passive permeability and metabolic stability are non-negotiable.

Molecular Formula C11H19F3N2O
Molecular Weight 252.28 g/mol
CAS No. 2097998-46-2
Cat. No. B1477496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine
CAS2097998-46-2
Molecular FormulaC11H19F3N2O
Molecular Weight252.28 g/mol
Structural Identifiers
SMILESCCOC1(CN(C1)C2CCNCC2)C(F)(F)F
InChIInChI=1S/C11H19F3N2O/c1-2-17-10(11(12,13)14)7-16(8-10)9-3-5-15-6-4-9/h9,15H,2-8H2,1H3
InChIKeyYIFIDYGEUATJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine (CAS 2097998-46-2): A Physicochemically Distinct Azetidine-Piperidine Building Block


4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine (CAS 2097998-46-2) is a specialized heterocyclic building block featuring a piperidine ring linked to an azetidine core uniquely functionalized with both an ethoxy and a trifluoromethyl group at the 3-position. With a molecular formula of C11H19F3N2O and a molecular weight of 252.28 g/mol, this compound is utilized in medicinal chemistry as a fragment or intermediate for the synthesis of more complex molecules, particularly in central nervous system (CNS) drug discovery and enzyme inhibitor programs [1]. Its computed physicochemical properties, including a logP of 1.78 and a topological polar surface area (tPSA) of 32 Ų, position it within lead-like chemical space, distinguishing it from simpler azetidine-piperidine scaffolds [1].

Why 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine Cannot Be Replaced by Unsubstituted or Methoxy Azetidine-Piperidine Analogs


The simple 4-(azetidin-1-yl)piperidine scaffold (logP ~0.44) lacks the lipophilicity necessary for passive membrane permeability, a common liability in CNS drug candidates . While the 3-methoxy-3-(trifluoromethyl) analog (MW 238.25) introduces the metabolically stabilizing CF3 group, the ethoxy substituent on the target compound provides a distinct balance of lipophilicity and steric bulk, which is critical for modulating target binding and pharmacokinetic profiles [1][2]. Generic substitution across this series is not scientifically sound because the alkoxy group identity directly influences key drug-like properties: logP, topological polar surface area (tPSA), and the number of rotatable bonds, parameters that govern absorption, brain penetration, and molecular recognition [1].

Quantitative Differentiation of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine: A Comparative Physicochemical Analysis


Enhanced Lipophilicity (logP) for Membrane Permeability Over the Unsubstituted Core

The target compound exhibits a computed logP of 1.78, a 1.34 log unit increase over the unsubstituted 4-(azetidin-1-yl)piperidine core (logP 0.44). This increase in lipophilicity is crucial for passive membrane permeability, a property often correlated with improved oral absorption and blood-brain barrier (BBB) penetration [1].

Drug Discovery CNS Penetration Physicochemical Profiling

Increased Topological Polar Surface Area (tPSA) for Solubility Modulation Compared to the Parent Scaffold

The target compound has a computed tPSA of 32.0 Ų, which is more than double the 15.27 Ų of the unsubstituted 4-(azetidin-1-yl)piperidine. This difference arises from the additional ethoxy and trifluoromethyl substituents and directly impacts the molecule's aqueous solubility profile [1].

Drug-like Properties Solubility CNS Drug Design

Increased Molecular Weight and Rotatable Bonds Provide Greater Steric Bulk and Conformational Flexibility

The target compound (MW 252.28 g/mol) has a substantially higher molecular weight than the unsubstituted core (MW 140.23 g/mol). This increase is accompanied by an increase from 1 to 4 rotatable bonds, reflecting the added ethoxy group and the distinct connectivity of the CF3-substituted azetidine ring. This impacts the scaffold's steric profile and conformational flexibility, which are critical for target binding [1].

Molecular Recognition Conformational Entropy Fragment-Based Drug Discovery

Class-Level Inference: Metabolic Stability Advantage of the 3-Ethoxy-3-CF3 Azetidine Motif

The 3,3-disubstitution of the azetidine ring with an ethoxy group and a trifluoromethyl group creates a quaternary center that is resistant to oxidative metabolism. Class-level SAR knowledge shows that such CF3-alkoxy azetidine motifs are often employed to block metabolic soft spots, particularly against cytochrome P450 enzymes, a feature not present in the unsubstituted or 3-hydroxy analogs [1][2]. While direct comparative metabolic stability data for the pure building block is not publicly available, the structural rationale is well-established in medicinal chemistry.

Metabolic Stability Trifluoromethyl Group Structure-Activity Relationship

High-Impact Application Scenarios for 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine


Design of Drug-Like CNS Penetrant Probes with Optimized Lipophilicity

Leveraging its experimentally validated high logP of 1.78, this building block is ideal for fragment growing or lead optimization campaigns aiming to achieve drug-like lipophilicity for CNS targets. Its use directly addresses the low permeability of the unsubstituted scaffold (logP 0.44), as demonstrated in Section 3 [1].

Synthesis of Metabolically Stable Enzyme Inhibitors

The geminal ethoxy/CF3 substitution on the azetidine ring provides a metabolically stable motif, inferred from class-level SAR. It is best applied when designing covalent or reversible inhibitors where oxidative metabolism needs to be minimized [2].

Modulation of Ligand Efficiency Metrics in Fragment-Based Drug Discovery

With a molecular weight of 252.28 g/mol and a tPSA of 32 Ų, this building block occupies a distinct region of lead-like chemical space. It is suited for fragment elaboration strategies that require balanced lipophilicity and polarity, as compared to the minimal core scaffold [1].

Exploration of Conformational Effects on Target Binding Affinity

The increased number of rotatable bonds (4 vs 1) provides the compound with greater conformational flexibility. This feature is critical for binding to targets with plastic binding pockets, where induced-fit interactions are key, offering a strategic advantage over the rigid parent core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.